2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Overview
Description
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is an organic compound that features a thiazole ring substituted with a chloromethyl group and an acetamide moiety attached to a phenyl group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be a potential mechanism of interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of pharmacological effects, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole Formation: The synthesis typically begins with the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Chloromethylation: The thiazole ring is then chloromethylated using chloromethyl methyl ether or similar reagents in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the acylation of the chloromethylated thiazole with phenylacetamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound can be used to study the effects of thiazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Medicine
Medicinally, derivatives of this compound could be explored for their potential therapeutic effects. The thiazole ring is a common motif in many bioactive molecules, and modifications to this structure could yield new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazole ring.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Bromomethyl)-1,3-thiazol-2-yl]-N-phenylacetamide: Similar structure but with a bromomethyl group instead of chloromethyl.
2-[4-(Methyl)-1,3-thiazol-2-yl]-N-phenylacetamide: Lacks the halogen, which could affect its reactivity and biological activity.
2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]-N-phenylacetamide: Contains a hydroxymethyl group, which could alter its solubility and reactivity.
Uniqueness
The presence of the chloromethyl group in 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide makes it particularly reactive towards nucleophiles, which can be exploited in various synthetic and biological applications. This reactivity distinguishes it from similar compounds that lack this functional group or contain less reactive substituents.
Properties
IUPAC Name |
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-7-10-8-17-12(15-10)6-11(16)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIUNLWKQCJUAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.